Ortho-Nitrophenyl vs. Meta-Nitrophenyl Regioisomer: Differential Kinase Inhibition Profiles
The ortho-nitrophenyl substitution pattern (CAS 327076-66-4) is structurally distinct from the meta-nitrophenyl regioisomer (CAS 327076-67-5). The meta-substituted analog has been reported to inhibit focal adhesion kinase (FAK) with antiproliferative IC50 values of approximately 8 µM against triple-negative breast cancer cells and to inhibit acetylcholinesterase (AChE) with an IC50 of 11.51 µM . The ortho-nitro group in the target compound is expected to adopt a different torsional angle relative to the amide plane due to steric and intramolecular hydrogen-bonding effects, which would alter its binding pose and target selectivity compared to the meta isomer . Direct quantitative comparison data for the ortho isomer against FAK or AChE are not publicly available.
| Evidence Dimension | Kinase/target inhibition potency (regioisomer comparison) |
|---|---|
| Target Compound Data | No public quantitative enzymatic or cellular IC50 data available |
| Comparator Or Baseline | meta-nitrophenyl regioisomer (CAS 327076-67-5): FAK inhibition IC50 ~8 µM (TNBC cells); AChE IC50 = 11.51 µM |
| Quantified Difference | Not quantifiable due to absence of target compound data |
| Conditions | In vitro enzymatic and cell-based assays (TNBC, AChE) |
Why This Matters
Users requiring an ortho-nitrophenyl-substituted indole-acrylamide for structure-activity relationship (SAR) studies cannot substitute the meta isomer without altering the compound's target binding profile and biological readout.
